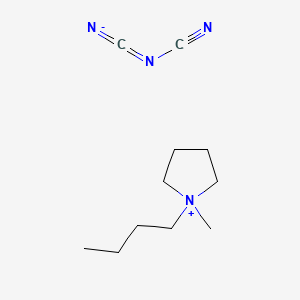

1-Butyl-1-methylpyrrolidinium dicyanamide

説明

特性

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2N3/c1-3-4-7-10(2)8-5-6-9-10;3-1-5-2-4/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHLGZNUPKUZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047939 | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370865-80-8 | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM DICYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5558PYP9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium dicyanamide can be synthesized through the reaction of 1-butyl-1-methylpyrrolidinium chloride with sodium dicyanamide . The reaction typically occurs in an aqueous medium, followed by purification steps to isolate the desired ionic liquid.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality .

化学反応の分析

Types of Reactions: 1-Butyl-1-methylpyrrolidinium dicyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Electrochemical Applications

1. Battery Technologies

1-Butyl-1-methylpyrrolidinium dicyanamide is utilized in advanced battery systems, particularly in lithium-ion and sodium-ion technologies. Its low viscosity and high ionic conductivity make it suitable for use as an electrolyte in these batteries .

2. Supercapacitors

Due to its favorable electrochemical stability and conductivity, this ionic liquid serves as an electrolyte in supercapacitor applications, enhancing energy storage capabilities .

3. Electrodeposition

Research has demonstrated its effectiveness in the electrodeposition of germanium, showing promising results in terms of solubility and electrochemical behavior . The diffusion coefficient of Ge4+ ions in this ionic liquid was measured at , indicating its potential for use in semiconductor manufacturing .

Separation and Extraction Processes

1. Solvent for Extraction

This ionic liquid is employed as a solvent for the extraction of dibenzothiophene from liquid fuels, demonstrating its utility in environmental remediation processes .

2. Separation Techniques

Its unique properties allow it to be used in various separation techniques, including liquid-liquid extraction and membrane processes, where it aids in the selective separation of organic compounds from aqueous solutions .

Biomedical Applications

1. Ionogels

Recent advancements have explored the formulation of ionogels using this compound for biomedical applications. These ionogels exhibit high ionic conductivity and biocompatibility, making them suitable for drug delivery systems, wound healing applications, and biosensors .

2. Antibacterial Properties

Studies indicate that ionic liquids like this compound possess inherent antibacterial properties, which can be harnessed for developing antimicrobial coatings or materials .

Material Science Applications

1. Tribology

The low volatility and thermal stability of this ionic liquid make it an excellent candidate for tribological applications, such as lubricants and coatings that reduce friction and wear in mechanical systems .

2. Biomass Processing

It has been investigated for use in biomass processing due to its ability to dissolve lignocellulosic materials efficiently, facilitating biofuel production .

Case Studies

作用機序

The mechanism by which 1-butyl-1-methylpyrrolidinium dicyanamide exerts its effects involves its ionic nature and ability to interact with various molecular targets. The compound can form stable complexes with different molecules, facilitating reactions and processes. Its high extraction capacity for dibenzothiophene, for example, is due to its ability to form strong interactions with sulfur-containing compounds .

類似化合物との比較

Comparison with Similar Ionic Liquids

Physicochemical Properties

[BMP][DCA] is often compared to other dicyanamide-based ILs and those with structurally similar cations (e.g., imidazolium, pyridinium). Table 1 summarizes key properties:

Table 1: Physicochemical Properties of Selected Ionic Liquids

| Ionic Liquid | Viscosity (cP, 25°C) | Density (g/cm³) | Conductivity (mS/cm) |

|---|---|---|---|

| [BMP][DCA] | 148 | 1.26 (27°C) | 1.85 (24°C) |

| 1-Butyl-3-methylimidazolium DCA ([BMIM][DCA]) | 72 | 1.11 (25°C) | 4.2 |

| 1-Butyl-1-methylpyrrolidinium TFSI ([BMP][TFSI]) | 85 | 1.38 (25°C) | 3.0 |

| 1-Butyl-3-methylpyridinium DCA ([BMPY][DCA]) | 160 | 1.29 (25°C) | 1.2 |

- Viscosity : [BMP][DCA] has higher viscosity than [BMIM][DCA] due to the rigid pyrrolidinium cation, which hinders ion mobility .

- Conductivity : Lower conductivity compared to [BMIM][DCA] correlates with its higher viscosity .

- Thermal Stability : [BMP][DCA] decomposes at ~300°C, outperforming [BMIM][DCA] (~250°C) but lagging behind [BMP][TFSI] (>400°C) .

Electrochemical Performance

[BMP][DCA] is notable for its high specific capacitance in supercapacitors. Table 2 compares electrochemical

Table 2: Electrochemical Performance in Supercapacitors

| Ionic Liquid | Specific Capacitance (F/g) | Electrode Material |

|---|---|---|

| [BMP][DCA] | 764.53 (1 A/g) | N-doped graphene |

| [BMIM][BF₄] | 222 (1 A/g) | Activated carbon |

| [BMP][TFSI] | 680 (1 A/g) | Carbon nanotubes |

- [BMP][DCA] outperforms [BMIM][BF₄] due to stronger ion-electrode interactions facilitated by the dicyanamide anion .

- Its wide electrochemical window (-2.5 to +2.0 V vs. Ag/Ag⁺) enables stable electrodeposition of metals like Fe and Pt alloys, unlike [BMIM][TfO], which struggles with FeCl₃ solubility .

Solubility and Extraction Efficiency

[BMP][DCA] demonstrates superior solubility for aromatic acids and biomolecules compared to other ILs:

Table 3: Solubility of Terephthalic Acid (g/100g IL)

| Ionic Liquid | 25°C | 50°C | 75°C |

|---|---|---|---|

| [BMP][DCA] | 21.8 | 25.6 | 27.9 |

| [BMIM][DCA] | 0.8 | 2.3 | 2.9 |

| [BMPY]Cl | Solid | Solid | 25.9 |

- The dicyanamide anion’s strong hydrogen-bond acceptance enhances solubility of polar solutes .

- In aqueous two-phase systems (ATPS), [BMP][DCA] achieves 83% phycocyanin extraction efficiency, outperforming polymer-based ATPS .

Thermodynamic Behavior

Activity coefficients at infinite dilution (γ∞) for organic solutes in [BMP][DCA] reveal selectivity differences:

Table 4: Activity Coefficients (γ∞) at 298 K

| Solute | [BMP][DCA] | [BMIM][DCA] | [BMP][TFSI] |

|---|---|---|---|

| Hexane | 8.2 | 6.5 | 9.1 |

| Ethanol | 1.1 | 0.9 | 1.3 |

| Toluene | 4.7 | 3.8 | 5.4 |

- [BMP][DCA] exhibits higher γ∞ for nonpolar solutes than [BMIM][DCA], indicating weaker interactions with alkanes .

- Its binary mixtures with alcohols show near-ideal mixing behavior for density and refractive index, unlike [BMIM][DCA], which deviates due to stronger hydrogen bonding .

生物活性

1-Butyl-1-methylpyrrolidinium dicyanamide (PYR14DCA) is an ionic liquid that has garnered attention in various fields, including biochemistry, due to its unique physicochemical properties and potential biological applications. This article explores the biological activity of PYR14DCA, highlighting its effects on microbial systems, interactions with biomolecules, and potential therapeutic applications.

This compound exhibits several notable physicochemical properties:

- Ionic Conductivity : High ionic conductivity makes it suitable for applications in electrochemistry and biocatalysis.

- Thermal Stability : PYR14DCA demonstrates significant thermal stability, which is advantageous for various experimental conditions.

- Solubility : It shows varying solubility in water and organic solvents, affecting its biological interactions and extraction capabilities.

1. Antimicrobial Properties

Research indicates that PYR14DCA possesses antimicrobial properties, particularly against Gram-negative bacteria. A study demonstrated that this ionic liquid could effectively lyse bacterial cells and extract DNA, achieving efficiencies comparable to traditional commercial kits. This property is attributed to its ability to disrupt cell membranes, facilitating the release of intracellular components .

2. Interaction with Biomolecules

The interaction of PYR14DCA with biomolecules has been studied extensively:

- Protein Stability : PYR14DCA can stabilize proteins in solution, which is beneficial for enzymatic reactions and biocatalysis. Its ability to form hydrogen bonds with proteins enhances solubility and activity .

- DNA Extraction : The ionic liquid's efficiency in DNA extraction from bacterial cells highlights its potential in molecular biology applications .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of PYR14DCA. Results suggest that while it exhibits antimicrobial activity, its cytotoxic effects on mammalian cells are minimal at low concentrations, making it a candidate for further therapeutic exploration .

Case Study 1: DNA Extraction Efficiency

A comparative study evaluated the efficiency of PYR14DCA in extracting DNA from various bacterial strains. The results indicated that the ionic liquid provided a rapid and efficient method for DNA extraction, outperforming some conventional methods .

| Bacterial Strain | Extraction Method | Yield (%) |

|---|---|---|

| E. coli | PYR14DCA | 85 |

| Salmonella enterica | Commercial Kit | 80 |

| Pseudomonas aeruginosa | PYR14DCA | 90 |

Case Study 2: Protein Stabilization

Research on protein stabilization revealed that PYR14DCA could enhance the stability of enzymes used in industrial applications. A specific enzyme showed a half-life increase of over 50% when incubated with PYR14DCA compared to a control solution without ionic liquid .

Q & A

Q. What are the key physicochemical properties of 1-butyl-1-methylpyrrolidinium dicyanamide, and how are they experimentally determined?

- Methodology :

- Density : Measure using a vibrating-tube densimeter at 25°C; reported as 1.08 g/cm³ (experimental error ±0.0001 g/cm³) .

- Viscosity : Determine via rotational viscometry at 25°C; values range from 148 cP (pure) to lower viscosities in solvent mixtures (e.g., water or alcohols) .

- Conductivity : Use impedance spectroscopy; reported conductivity is 1.85 mS/cm at 24°C .

- Purity : Validate using HPLC or NMR (>98% purity typical for research-grade material) .

Q. How do thermodynamic properties like activity coefficients at infinite dilution inform solvent selection for separation processes?

- Methodology :

- Measure activity coefficients (γ∞) using gas-liquid chromatography (GLC) with organic solutes (e.g., alkanes, alcohols) .

- Model interactions using PC-SAFT equation of state or electrolyte-NRTL for mixtures with molecular solvents (e.g., water, methanol) .

- Key finding: Low γ∞ values for polar solutes (e.g., ethanol) indicate strong solute-IL interactions, making it suitable for extractive distillation .

Advanced Research Questions

Q. How can experimental design optimize electrodeposition of metals (e.g., Fe, Ni) using this ionic liquid as an electrolyte?

- Methodology :

- Electrochemical setup : Use a three-electrode cell with Pt or glassy carbon working electrodes, Ag/AgCl reference, and IL electrolyte containing metal salts (e.g., FeCl₂) .

- Parameters : Control temperature (25–60°C), current density (0.1–5 mA/cm²), and stirring rate to minimize viscosity effects .

- Validation : Characterize deposits via SEM-EDS and X-ray diffraction to assess morphology and crystallinity .

Q. How do aggregation kinetics of colloidal particles in aqueous IL solutions depend on IL-to-water molar ratios?

- Methodology :

- Use dynamic light scattering (DLS) to monitor particle size distribution and aggregation rates .

- Key variables: IL concentration (0.1–5 mol%), temperature (20–50°C), and shear rate.

- Findings: Aggregation is suppressed at high IL concentrations due to increased viscosity and electrostatic stabilization .

Q. What methodologies validate the role of this IL in photocatalytic CO₂ reduction systems?

- Methodology :

- Reactor design : Use a high-purity batch reactor with CO₂/He gas mixtures, Fe/Cu catalysts, and TEOA as a sacrificial agent .

- Analytical techniques : Quantify CO production via gas chromatography (GC) and isotope labeling (¹³CO₂) to confirm CO₂ origin .

- Control experiments : Conduct reactions under argon or in the absence of light to rule out catalyst degradation .

Q. How can phase behavior modeling improve IL recycling in industrial separations?

- Methodology :

Data Contradictions and Resolution

- Molecular weight discrepancy : reports 291.3 g/mol, but this contradicts the formula C₁₁H₂₀N₄ (calculated 208.3 g/mol) from multiple sources . Resolution: Prefer the latter value, as it aligns with empirical data.

- Viscosity variability : Reported viscosities vary with purity (e.g., 148 cP at >98% purity vs. lower values in technical-grade samples). Always validate purity via NMR before use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。